Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-
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Overview
Description
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its unique structure, which includes a benzonitrile group and a heptyloxyphenyl group connected by an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azo compound.
For Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-, the specific aromatic amine and phenol used would be 4-(heptyloxy)aniline and benzonitrile, respectively.
Industrial Production Methods
Industrial production of azo compounds, including Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-, often involves similar steps but on a larger scale. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- can undergo various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Oxidation: The compound can be oxidized under certain conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: The major products are the corresponding aromatic amines.
Oxidation: The products depend on the specific conditions but may include various oxidized derivatives.
Substitution: The products are typically substituted aromatic compounds.
Scientific Research Applications
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Used as a dye or pigment in various industrial applications due to its vivid color.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- depends on its specific application
Binding to Proteins: The compound can bind to proteins, affecting their function.
Interference with Enzymes: It may inhibit or activate enzymes, altering metabolic pathways.
Interaction with DNA: Some azo compounds can intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile, 4-[[4-(hexyloxy)phenyl]azo]-
- Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-
Uniqueness
Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]- is unique due to its specific heptyloxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from similar compounds with different alkoxy groups.
Properties
CAS No. |
53510-47-7 |
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Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[(4-heptoxyphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C20H23N3O/c1-2-3-4-5-6-15-24-20-13-11-19(12-14-20)23-22-18-9-7-17(16-21)8-10-18/h7-14H,2-6,15H2,1H3 |
InChI Key |
LYXJIYZUQGNMOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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